
8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one: is a chemical compound with the molecular formula C17H16ClNO3S It is a member of the benzazepine family, which is known for its diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through a condensation reaction between an aromatic aldehyde and an amine, followed by cyclization under acidic or basic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution at the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Shares a similar sulfonyl group and aromatic structure.
6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: Another compound with a similar core structure and functional groups.
Uniqueness
8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
29247-82-3 |
|---|---|
Formule moléculaire |
C17H16ClNO3S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-12-2-8-16(9-3-12)23(21,22)19-11-15(20)7-5-13-4-6-14(18)10-17(13)19/h2-4,6,8-10H,5,7,11H2,1H3 |
Clé InChI |
IXDHOVRVVYQZLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)CCC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



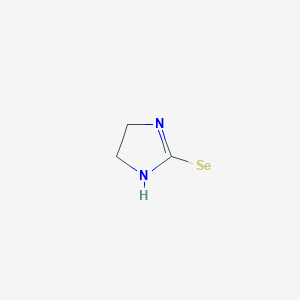
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

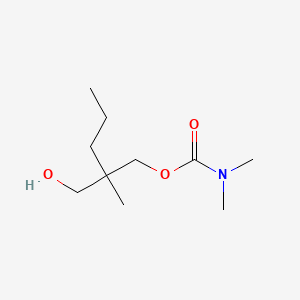
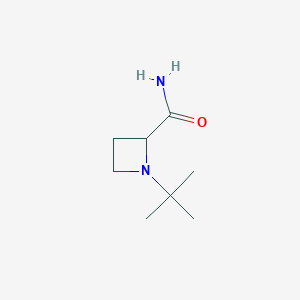
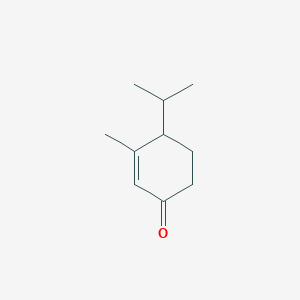
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
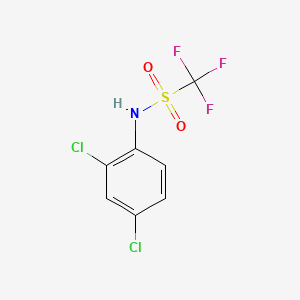

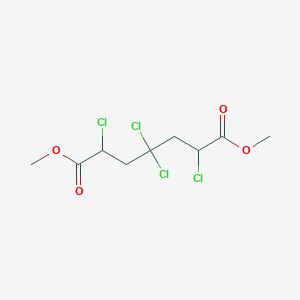


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
